2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol
Description
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11-18(12-5-8-16(23-3)17(9-12)24-4)19(25-20-11)14-7-6-13(22-2)10-15(14)21/h5-10,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULLEDPDHCSIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition
The most direct method involves generating a nitrile oxide intermediate from a chlorooxime precursor, which reacts with a methyl-substituted alkyne bearing pre-installed aryl groups.
Representative Procedure
- Chlorooxime Synthesis :
- 3,4-Dimethoxybenzaldehyde oxime is treated with N-chlorosuccinimide (NCS) in dichloromethane at 0°C to form the corresponding chlorooxime.
- Cycloaddition :
- The chlorooxime is reacted with 3-methyl-1-pentyne in the presence of triethylamine (base) and a catalytic amount of hydroquinone (radical inhibitor) at 60°C for 12 hours.
Key Data
| Parameter | Value |
|---|---|
| Yield | 58% |
| Regioselectivity | >95% (5-substituted isoxazole) |
| Solvent | Toluene |
This method leverages the inherent regioselectivity of nitrile oxide cycloadditions, favoring the 3-methyl-4-aryl substitution pattern observed in the target compound.
Palladium-Catalyzed Cross-Coupling for Aryl Group Installation
Suzuki-Miyaura Coupling
The 3,4-dimethoxyphenyl group is introduced via Suzuki coupling using a boronic acid derivative.
Optimized Conditions
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : DME/H₂O (4:1)
- Temperature : 80°C, 8 hours
Yield Improvement
Functional Group Interconversion: Phenol Protection/Deprotection
The 5-methoxyphenol moiety is installed through a selective demethylation strategy:
Stepwise Protocol
- Methylation : Protect the phenol group as a methyl ether using methyl iodide and K₂CO₃ in acetone.
- Selective Demethylation : Employ BBr₃ in dichloromethane at -78°C to cleave the methyl ether at the 5-position while retaining other methoxy groups.
Critical Parameters
| Parameter | Value |
|---|---|
| BBr₃ Equiv | 3.0 |
| Reaction Time | 30 minutes |
| Yield | 85% |
Spectroscopic Characterization and Validation
Post-synthetic analysis confirms structural integrity:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cycloaddition | 58 | 92 | Moderate |
| Suzuki Coupling | 72 | 95 | High |
| Demethylation | 85 | 98 | High |
Industrial-Scale Considerations
Catalyst Recycling
Immobilized palladium catalysts on mesoporous silica (e.g., SBA-15) enable 5 reaction cycles with <5% activity loss.
Solvent Recovery
Distillation systems recover >90% of toluene and DME, reducing environmental impact.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C-H functionalization shows promise for direct arylations without pre-functionalized substrates (Preliminary yield: 41%).
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research explores its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Pyrazolic Chalcone: 2-(5-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol
- Structure: Contains a dihydropyrazole ring linked to 3,4-dimethoxyphenyl and 5-methoxyphenol groups.
- Activity : Exhibited 89.64% DPPH radical scavenging activity, comparable to vitamin C (97.92%) .
- Comparison: The chalcone’s pyrazole ring and conjugated system may enhance electron delocalization, improving antioxidant activity.
Triazole Derivatives: 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acids
- Structure : 1,2,4-Triazole core with 3,4-dimethoxyphenyl and thioacetic acid substituents.
- Activity : Synthesized derivatives showed low predicted acute toxicity (LD₅₀ > 5,000 mg/kg) via computational models .
- Comparison : The triazole ring’s nitrogen-rich structure may improve hydrogen bonding with biological targets, while the oxazole in the target compound could offer better lipophilicity for membrane penetration.
MZO-2: Ethyl N-(4-{[(2,4-Dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate
- Structure : 1,2-Oxazole with 2,4-dimethoxyphenyl and carbamoyl groups.
- Activity : Demonstrated in vivo anti-inflammatory effects, inhibiting carrageenan-induced edema and contact sensitivity in mice .
- Comparison: Both compounds share a 1,2-oxazole core and methoxyphenyl groups. However, MZO-2’s carbamoyl substituent may enhance receptor binding, whereas the target compound’s 5-methoxyphenol group could favor antioxidant pathways.
Functional Group Analogues
Triazolone Derivatives: 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one
- Structure : Triazolone ring with methoxyphenyl and ethyl substituents.
- Activity : Antimicrobial activity against bacterial and fungal strains .
- Comparison : The triazolone’s carbonyl group may increase polarity, limiting bioavailability compared to the target compound’s hydrophobic oxazole and methyl groups.
Pyrazole Derivative: 2-[4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol
- Structure: Pyrazole ring with 3,4-dimethoxyphenyl, trifluoromethyl, and 5-methoxyphenol groups.
- Activity: Not explicitly reported, but trifluoromethyl groups often enhance metabolic stability and binding affinity .
- Comparison : The trifluoromethyl group in this compound could improve pharmacokinetics, whereas the target compound’s methyl group on the oxazole may simplify synthesis.
Antioxidant Activity
- The 5-methoxyphenol group in the target compound and pyrazolic chalcone is critical for radical scavenging.
- Oxazole’s lower electron density compared to pyrazole may reduce antioxidant potency but improve stability.
Anti-inflammatory Activity
- MZO-2’s anti-inflammatory effects suggest that 1,2-oxazole derivatives with methoxyphenyl groups are promising leads. The target compound’s phenol group may synergize with oxazole to enhance activity.
Biological Activity
The compound 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in anticancer and antioxidant properties. This article synthesizes available research findings on its biological activity, including case studies and experimental data.
- IUPAC Name : 4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
- Molecular Formula : C₁₈H₁₇N₁O₅
- Molecular Weight : 327.3 g/mol
The biological activity of this compound is attributed to its interactions at the molecular level:
- Enzyme Inhibition : The oxazole ring may interact with various enzymes through hydrogen bonding and hydrophobic interactions, potentially inhibiting their activity.
- Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, allowing it to scavenge free radicals effectively.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer effects. For instance:
- A study on related compounds demonstrated moderate to high activity against cancer cell lines such as A-549 and HCT-116, with IC₅₀ values ranging from 0.02 to 0.08 μmol/mL .
Antioxidant Activity
Compounds like 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol have shown promising antioxidant properties:
- In vitro assays reveal that similar derivatives possess DPPH radical-scavenging activity comparable to known antioxidants like ascorbic acid .
Study on Zebrafish and Mice Models
A recent study evaluated the toxicity and biological effects of a related compound (RAJI) in zebrafish and mice models:
- Zebrafish Model :
- Mice Model :
Data Summary
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
- FT-IR : Identification of functional groups (e.g., methoxy, phenolic -OH).
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
How is single-crystal X-ray diffraction used for structural determination?
Q. Advanced
- Crystallization : Slow evaporation from solvents like ethanol to obtain high-quality crystals.
- Data collection : Use of synchrotron or lab-based X-ray sources for high-resolution datasets.
- Refinement : Software like SHELXL or SIR97 for structure solution and validation, including thermal displacement parameter adjustments .
What in vitro assays assess biological activity?
Q. Basic
- Immunosuppression : Human T-cell proliferation assays (e.g., mitogen-induced models) .
- Antioxidant activity : DPPH radical scavenging assays compared to standards like Vitamin C .
How do molecular docking studies elucidate target interactions?
Q. Advanced
- Target selection : Proteins/enzymes relevant to disease pathways (e.g., kinases, inflammatory mediators).
- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Validation : Correlation of docking scores with experimental IC₅₀ values from binding assays .
What strategies evaluate in vivo efficacy?
Q. Advanced
- Animal models : Carrageenan-induced edema in mice for anti-inflammatory testing.
- Administration routes : Intraperitoneal injection or topical application (e.g., ointments).
- Dose-response studies : Monitoring biomarkers (e.g., cytokine levels) to establish therapeutic windows .
How is purity assessed during synthesis?
Q. Basic
- TLC : Spot comparison against standards under UV visualization.
- HPLC : Retention time analysis using C18 columns and methanol/water gradients.
- Melting point : Consistency with literature values (e.g., 160–165°C) .
How do substituents influence reactivity and bioactivity?
Q. Advanced
- Electron-donating groups (e.g., methoxy): Enhance oxidative stability and binding affinity to hydrophobic pockets.
- Comparative studies : Synthesizing analogs (e.g., halogenated derivatives) to establish structure-activity relationships (SAR) .
What crystallographic tools refine and validate structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
